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Compound of Interest

Compound Name: Parp7-IN-16

Cat. No.: B12379882

Poly(ADP-ribose) polymerase 7 (PARP7), a member of the mono-ADP-ribosyltransferase
(mART) family, has emerged as a critical regulator of the type | interferon (IFN) signaling
pathway.[1][2] In the tumor microenvironment, overexpression of PARP7 can suppress this
pathway, thereby enabling cancer cells to evade immune detection and elimination.[3] Inhibition
of PARP7 has been shown to restore type | IFN signaling, leading to the activation of anti-tumor
immunity and subsequent tumor regression. This makes PARP7 a compelling target for the
development of novel cancer immunotherapies.

Discovery of (S)-XY-05: A Structure-Based Design
Approach

(S)-XY-05 was developed through a rational, structure-based drug design strategy, employing a
rigid constraint approach to improve upon the existing PARP7 inhibitor, RBN-2397.[4][5] The
core of this strategy involved the synthesis of a series of novel indazole-7-carboxamide
derivatives, aiming to enhance potency, selectivity, and pharmacokinetic properties.[4]

Quantitative Biological Data

The following tables summarize the key quantitative data for (S)-XY-05 and the reference
compound RBN-2397, highlighting the superior profile of (S)-XY-05.

Table 1: In Vitro Inhibitory Activity
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Selectivity
Compound PARP7 IC50 (nM) PARP1 IC50 (nM)

(PARP1/PARP7?)
(S)-XY-05 4.5 >1000 >222
RBN-2397 6.0 Not Reported Not Reported

Data sourced from Gu et al., 2023.[4][5]

Table 2: In Vivo Pharmacokinetic Properties in Mice

Dose Oral
Cmax AUC (0-t) . o
Compound (mglkg, Tmax (h) Bioavailabil
(ng/mL) (ng-h/mL) .
p.o.) ity (F%)
(S)-XY-05 50 0.5 4532 11467 94.60
RBN-2397 50 1.0 1023 4321 25.67

Data sourced from Gu et al., 2023.[4][5]

Table 3: In Vivo Antitumor Efficacy in CT26 Syngeneic Mouse Model

Tumor Growth Inhibition

Treatment Dose (mg/kg, p.o.
(mglkg, p.o.) (TGI, %)
(S)-XY-05 50 83
RBN-2397 100 Not Reported in this study

Data sourced from Gu et al., 2023.[4][5]

Synthesis Pathway of (S)-XY-05

The synthesis of (S)-XY-05 is a multi-step process starting from commercially available

reagents. The detailed synthetic scheme is outlined below.
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Synthesis of (S)-XY-05

GH—Indazole-?—carboxylic acicD

SOCI2, DMF
CH2CI2, it, 2h

Intermediate 1

Ammonia
THF, 0°C to rt, 1h

Intermediate 2 ((S)-tert-butyl (1-amino-1-0xopropan-2-yI)carbamate)

HATU, DIPEA
DMF, rt, 2h

Intermediate 3

TFA, CH2CI2
rt, 2h
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Caption: Synthetic pathway for the PARP7 inhibitor (S)-XY-05.
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Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and
characterization of (S)-XY-05.

PARP7 Enzymatic Assay

A commercially available PARP7 activity assay kit was utilized to determine the in vitro
inhibitory potency of the synthesized compounds. The assay measures the consumption of
NAD+ during the ADP-ribosylation reaction catalyzed by recombinant human PARP7.

Recombinant human PARP7 enzyme, NAD+, and a histone substrate are combined in a
reaction buffer.

e The test compound, (S)-XY-05 or RBN-2397, is added at various concentrations.
e The reaction is initiated and incubated at room temperature for a specified time.

o A detection reagent is added that produces a chemiluminescent signal inversely proportional
to the amount of remaining NAD+.

e The luminescence is read on a plate reader, and the IC50 values are calculated from the
dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the target engagement of (S)-XY-05 with PARP7 in a cellular
context.

CT26 cells are treated with either DMSO (vehicle) or (S)-XY-05.

The cells are harvested, lysed, and the resulting lysate is divided into aliquots.

The aliquots are heated at a range of temperatures to induce protein denaturation.

The samples are then centrifuged to separate the soluble and aggregated protein fractions.

The amount of soluble PARP7 in the supernatant is quantified by Western blotting.
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» Binding of (S)-XY-05 to PARP?7 stabilizes the protein, resulting in a higher melting
temperature compared to the vehicle-treated control.

In Vivo Pharmacokinetic (PK) Study

Male BALB/c mice were used to evaluate the pharmacokinetic properties of (S)-XY-05.
» Mice were administered a single oral dose of (S)-XY-05 (50 mg/kg).

e Blood samples were collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8,
12, and 24 hours).

e Plasma was separated by centrifugation, and the concentration of (S)-XY-05 was determined
by LC-MS/MS.

e Pharmacokinetic parameters, including Tmax, Cmax, AUC, and oral bioavailability, were
calculated using appropriate software.

In Vivo Antitumor Efficacy Study

A syngeneic mouse model was used to assess the in vivo anti-tumor activity of (S)-XY-05.

e CT26 colon carcinoma cells were subcutaneously implanted into the flank of female BALB/c
mice.

¢ Once the tumors reached a palpable size, the mice were randomized into treatment groups.
e (S)-XY-05 (50 mg/kg) or vehicle was administered orally, once daily.
e Tumor volume and body weight were measured regularly throughout the study.

e At the end of the study, the tumors were excised, weighed, and the tumor growth inhibition
(TGI) was calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of PARP7 inhibition and the
experimental workflow for the discovery and characterization of (S)-XY-05.
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Caption: Proposed signaling pathway of PARP7 inhibition by (S)-XY-05.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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